Cas no 902248-95-7 (2-ethoxy-4,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide)

2-Ethoxy-4,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridinylmethyl substituent and ethoxy-dimethylbenzene backbone. This compound is of interest in medicinal and organic chemistry due to its potential as a synthetic intermediate or bioactive scaffold. The presence of the sulfonamide group enhances its utility in drug design, particularly in targeting enzymes or receptors where sulfonamide interactions are critical. The ethoxy and dimethyl substitutions on the benzene ring may influence solubility and steric properties, while the pyridinylmethyl moiety could contribute to binding affinity in heterocyclic systems. Its structural features make it a candidate for further exploration in pharmacological or material science applications.
2-ethoxy-4,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide structure
902248-95-7 structure
Product Name:2-ethoxy-4,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide
CAS No:902248-95-7
MF:C16H20N2O3S
MW:320.406602859497
CID:6472276
Update Time:2025-05-20

2-ethoxy-4,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-ethoxy-4,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide
    • 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
    • Benzenesulfonamide, 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)-
    • Inchi: 1S/C16H20N2O3S/c1-4-21-15-9-12(2)13(3)10-16(15)22(19,20)18-11-14-7-5-6-8-17-14/h5-10,18H,4,11H2,1-3H3
    • InChI Key: ALUGCYSTRXFOGY-UHFFFAOYSA-N
    • SMILES: C1(S(NCC2=NC=CC=C2)(=O)=O)=CC(C)=C(C)C=C1OCC

Experimental Properties

  • Density: 1.199±0.06 g/cm3(Predicted)
  • Boiling Point: 504.1±60.0 °C(Predicted)
  • pka: 9.85±0.50(Predicted)

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Additional information on 2-ethoxy-4,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide

Compound CAS No. 902248-95-7: 2-Ethoxy-4,5-Dimethyl-N-(Pyridin-2-Yl)Methylbenzene-1-Sulfonamide

The compound with CAS No. 902248-95-7, known as 2-Ethoxy-4,5-Dimethyl-N-(Pyridin-2-Yl)Methylbenzene-1-Sulfonamide, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and materials science. This compound is characterized by its unique structure, which combines a sulfonamide group with a substituted benzene ring and a pyridine moiety. The sulfonamide group is a key functional group in medicinal chemistry, often contributing to bioavailability and target specificity.

Recent studies have highlighted the importance of sulfonamide-containing compounds in drug design, particularly for their ability to modulate enzyme activity and receptor binding. The benzene ring in this compound serves as a rigid platform for further substitution, enhancing its versatility in chemical reactions. The ethoxy group at position 2 of the benzene ring introduces electron-donating effects, which can influence the compound's reactivity and solubility properties.

The pyridin-2-yl methyl group attached to the nitrogen atom of the sulfonamide further enhances the compound's chemical diversity. Pyridine derivatives are well-known for their ability to form hydrogen bonds and participate in π-interactions, making them valuable in drug discovery. Recent research has demonstrated that such structures can improve the pharmacokinetic profiles of drugs, including absorption and distribution.

One of the most promising applications of this compound lies in its potential as a bioisostere or lead compound in medicinal chemistry. Bioisosteres are structural analogs that retain similar biological activity but differ chemically, allowing for optimization of drug candidates. The sulfonamide group in this molecule provides a good balance between hydrophilicity and lipophilicity, which is crucial for drug delivery systems.

Moreover, the substituted benzene ring offers opportunities for further functionalization. For instance, introducing additional substituents could enhance the compound's selectivity for specific biological targets or improve its stability in vivo. Recent advancements in click chemistry and modular synthesis have made it easier to explore such modifications efficiently.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The use of microwave-assisted synthesis has been shown to accelerate reaction times and improve yields, making it a viable approach for large-scale production if required.

From an environmental perspective, understanding the degradation pathways of this compound is essential for assessing its ecological impact. Studies on similar sulfonamides have shown that they can undergo hydrolysis under certain conditions, though their persistence varies depending on structural features.

In conclusion, CAS No. 902248-95-7 represents a fascinating example of how modern organic chemistry can create molecules with tailored properties for diverse applications. Its unique combination of functional groups positions it as a valuable tool in both academic research and industrial development.

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